

Disperse Blue 85 poor color fastness troubleshooting

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Compound of Interest

Compound Name: Disperse Blue 85

Cat. No.: B083428

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Technical Support Center: Disperse Blue 85

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor color fastness with **Disperse Blue 85**.

Frequently Asked Questions (FAQs)

Q1: What is **Disperse Blue 85**?

Disperse Blue 85 is a single azo disperse dye with the Colour Index number 11370.^[1] It is primarily used for dyeing polyester and its blended fabrics, producing a red-light navy blue shade.^[1] Due to its non-ionic nature, it is insoluble in water and requires specific dyeing conditions, typically high temperature and high pressure, for effective application.^{[1][2]}

Q2: What are the typical color fastness ratings for **Disperse Blue 85** on polyester?

The color fastness of **Disperse Blue 85** on polyester can vary depending on the dyeing process and after-treatment. However, typical ratings according to ISO standards are provided in the table below.

Table 1: Typical Color Fastness Ratings of **Disperse Blue 85** on Polyester

Fastness Property	ISO Test Method	Rating (Scale 1-5)
Light Fastness	ISO 105-B02	5
Washing Fastness (Fading)	ISO 105-C06	5
Washing Fastness (Staining)	ISO 105-C06	4-5
Perspiration Fastness (Fading)	ISO 105-E04	5
Perspiration Fastness (Staining)	ISO 105-E04	5
Ironing Fastness	ISO 105-X11	5

Source: World Dye Variety^[1]

Q3: What are the primary causes of poor wash fastness with **Disperse Blue 85**?

Poor wash fastness in fabrics dyed with **Disperse Blue 85** is most commonly due to the presence of unfixed dye on the fiber surface. Key contributing factors include:

- **Inadequate Dyeing Parameters:** Insufficient temperature (below 130°C for polyester) or inadequate dyeing time can lead to poor dye penetration and fixation.
- **Improper Dyebath pH:** The stability and exhaustion of **Disperse Blue 85** are optimal in a weakly acidic dyebath (pH 4.5-5.5). An incorrect pH can cause dye agglomeration and reduce fixation.
- **Ineffective After-treatment:** The most critical factor is often an incomplete or omitted reduction clearing process. This post-dyeing treatment is essential for removing unfixed surface dye.

Q4: How can I improve the rubbing fastness (crocking) of fabrics dyed with **Disperse Blue 85**?

Poor rubbing fastness is primarily caused by loose dye particles on the fiber surface. To improve this:

- Implement a thorough reduction clearing process: This is the most effective method for removing surface dye and significantly improving both wet and dry rubbing fastness.
- Ensure proper dye dispersion: Use an effective dispersing agent to prevent dye agglomeration in the dyebath.
- Optimize dyeing conditions: Ensure complete dye penetration into the fiber by maintaining the correct temperature and time.

Q5: My dyed substrate shows poor sublimation fastness. What can I do?

Sublimation fastness is the resistance of the dye to vaporize at high temperatures. Poor sublimation fastness can lead to color changes and staining of adjacent materials during heat treatments like heat setting or ironing. To address this:

- Select dyes with higher sublimation fastness: Disperse dyes are classified by their energy level, which correlates with their sublimation fastness. For applications involving high temperatures, consider if a higher-energy disperse dye is more suitable.
- Optimize heat treatment conditions: If possible, lower the temperature and duration of post-dyeing heat treatments.

Troubleshooting Guides

Issue 1: Poor Wash Fastness

Symptom	Possible Cause	Recommended Solution
Color bleeds during washing, staining adjacent fabrics.	Ineffective removal of unfixed dye from the fiber surface.	Implement a thorough reduction clearing process after dyeing. (See Experimental Protocol 2).
Inadequate dyeing temperature or time.	Ensure the dyeing temperature is maintained at 130°C for 45-60 minutes for polyester.	
Incorrect pH of the dyebath.	Maintain the dyebath pH between 4.5 and 5.5 using acetic acid.	

Issue 2: Poor Rubbing Fastness (Crocking)

Symptom	Possible Cause	Recommended Solution
Color transfers to other surfaces upon rubbing (wet or dry).	Presence of loose dye particles on the fiber surface.	A robust reduction clearing process is crucial. (See Experimental Protocol 2).
Improper dye dispersion in the dyebath.	Use a high-quality dispersing agent and ensure the dye is properly dissolved before adding to the dyebath.	
Dyeing at a concentration that is too high.	For very deep shades, ensure maximum dye fixation and thorough after-clearing.	

Issue 3: Poor Light Fastness

Symptom	Possible Cause	Recommended Solution
Fading or color change upon exposure to light.	Incorrect dye selection for the intended application.	While Disperse Blue 85 generally has good light fastness (rating of 5), for applications requiring very high light fastness, confirm its suitability or consider alternative dyes.
Presence of certain finishing agents.	Some softeners or other finishing agents can negatively impact light fastness. Test compatibility before application.	

Experimental Protocols

Experimental Protocol 1: High-Temperature Exhaust Dyeing of Polyester with Disperse Blue 85

Objective: To provide a standard procedure for dyeing polyester fabric with **Disperse Blue 85** to achieve good color fastness.

Materials and Reagents:

- Polyester fabric (scoured and pre-treated)
- **Disperse Blue 85**
- Dispersing agent
- Levelling agent
- Acetic acid
- Deionized water
- High-temperature dyeing apparatus

Procedure:

- Dye Dispersion: Prepare a stock dispersion of **Disperse Blue 85** by pasting the required amount of dye with a small amount of water and dispersing agent. Add warm water gradually while stirring to form a smooth dispersion.
- Dyebath Preparation:
 - Set the liquor ratio (e.g., 1:10).
 - Fill the dyeing vessel with the required volume of deionized water.
 - Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L).
 - Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
 - Add the prepared dye dispersion to the dyebath.
- Dyeing Cycle:

- Introduce the polyester fabric into the cold dyebath.
- Raise the temperature to 130°C at a rate of 1.5°C/minute.
- Hold the temperature at 130°C for 45-60 minutes.
- Cool the dyebath down to 70°C at a rate of 2°C/minute.
- Drain the dyebath.
- Rinsing: Rinse the dyed fabric with hot water and then cold water.

Experimental Protocol 2: Reduction Clearing of Polyester Dyed with Disperse Blue 85

Objective: To remove unfixed surface dye from polyester fabric dyed with **Disperse Blue 85** to improve wash and rubbing fastness.

Materials and Reagents:

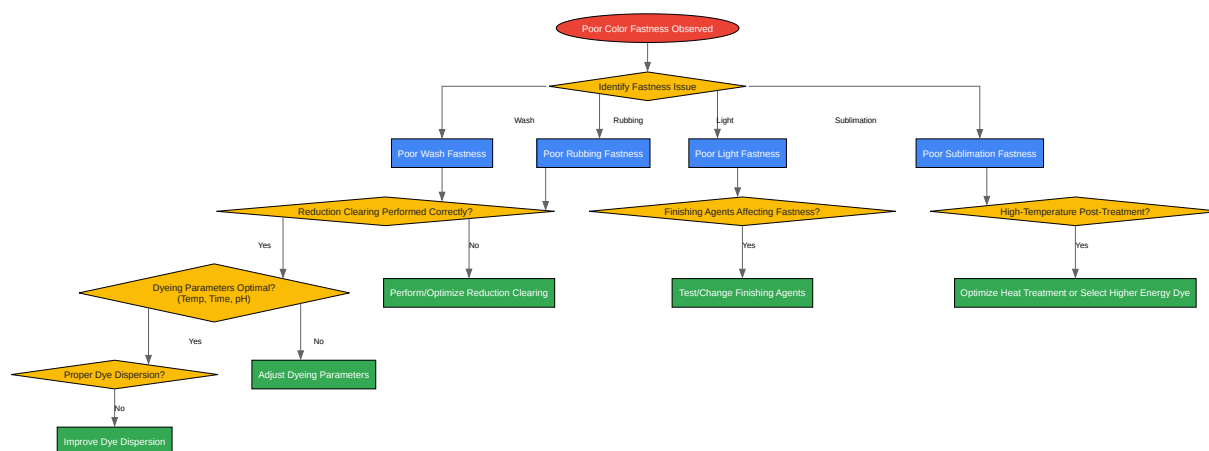
- Dyed polyester fabric
- Sodium hydrosulfite (reducing agent)
- Sodium hydroxide (alkali)
- Detergent (non-ionic)
- Acetic acid
- Deionized water

Procedure:

- Reduction Clearing Bath Preparation:
 - Prepare a fresh bath with a liquor ratio of 1:10.
 - Add 2 g/L sodium hydrosulfite.

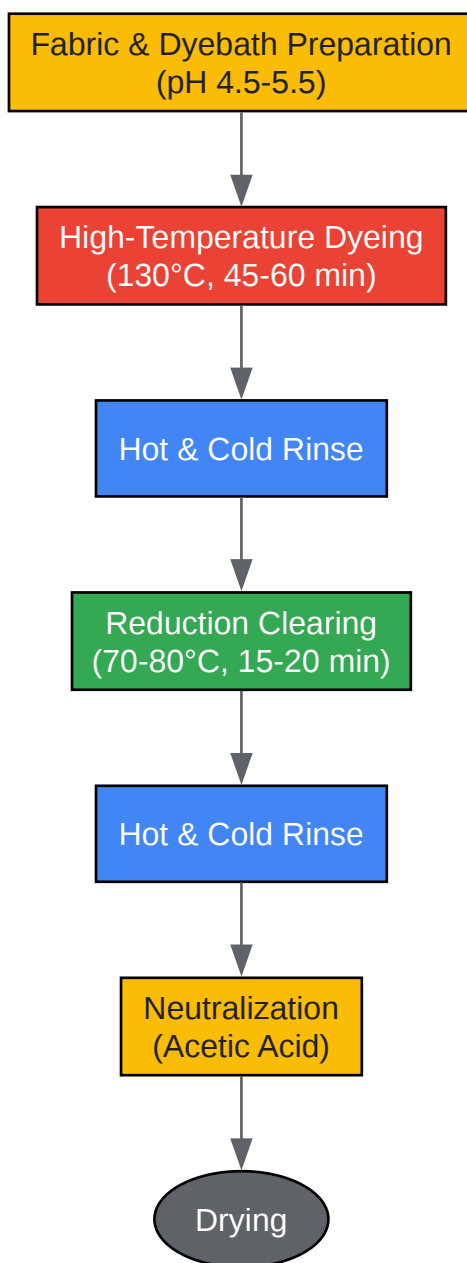
- Add 2 g/L sodium hydroxide.
- Add 1 g/L non-ionic detergent.
- Treatment:
 - Introduce the rinsed, dyed fabric into the bath at 70-80°C.
 - Treat for 15-20 minutes.
 - Drain the bath.
- Rinsing and Neutralization:
 - Rinse the fabric thoroughly with hot water.
 - Rinse with cold water.
 - Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 5-10 minutes.
 - Perform a final cold water rinse.
- Drying: Dry the fabric at a temperature not exceeding 100°C.

Visualizations



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Caption: Troubleshooting workflow for poor color fastness of **Disperse Blue 85**.



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Caption: Experimental workflow for dyeing polyester with **Disperse Blue 85**.

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- 2. Dyeing of Polyester With Disperse Dye [textilepad.com]
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